Spiro 3-[1-(3-triflouromethyl)benzyl oxindyl]-2'-[3'-(3-triflouromethylphenyl)thiazolidin-4-one]
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Overview
Description
Spiro 3-[1-(3-triflouromethyl)benzyl oxindyl]-2'-[3'-(3-triflouromethylphenyl)thiazolidin-4-one] is a useful research compound. Its molecular formula is C25H16F6N2O2S and its molecular weight is 522.47. The purity is usually 95%.
BenchChem offers high-quality Spiro 3-[1-(3-triflouromethyl)benzyl oxindyl]-2'-[3'-(3-triflouromethylphenyl)thiazolidin-4-one] suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Spiro 3-[1-(3-triflouromethyl)benzyl oxindyl]-2'-[3'-(3-triflouromethylphenyl)thiazolidin-4-one] including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Chemical Properties
Spiro compounds, including structures similar to Spiro 3-[1-(3-triflouromethyl)benzyl oxindyl]-2'-[3'-(3-triflouromethylphenyl)thiazolidin-4-one], are of significant interest in organic chemistry due to their complex molecular architectures. Research has explored various methods for synthesizing novel spiro compounds, demonstrating their potential in creating diverse molecular structures. For instance, spiro thiazolidinones and spiroazetidinones were synthesized via condensation and cyclocondensation reactions, showcasing the versatility in forming spiro structures with different ring systems (Rajanarendar et al., 2006). Similarly, other studies have focused on the regioselective synthesis of spiro-oxindole derivatives containing spirobenzo[1,4]thiazin-3-one ring via multicomponent 1,3-dipolar cycloaddition, highlighting the efficiency and selectivity in constructing spiro compounds (Lakshmi et al., 2011).
Biological Applications
The biological activity of spiro compounds has been a subject of extensive research. Studies have synthesized novel spiro compounds and evaluated their antimicrobial, antifungal, and insecticidal activities. For instance, a one-pot synthesis of 3'-(2-aminobenzimidazolyl)-2-phenyl spiro[4H-benzopyran-4,2'-thiazolidin]-4-ones demonstrated excellent yields and higher purity, with these compounds showing promising biological activities (Sharma & Jain, 2011). Another study synthesized fluorinated spiro[oxindole-thiazolidinone] compounds fused with sulfur and phosphorus heterocycles, evaluating their antioxidant activities, which adds to the functional versatility of these compounds (Ali & Abdel-Rahman, 2014).
Mechanism of Action
Target of Action
Thiazolidine derivatives, which this compound is a part of, have been known to exhibit diverse therapeutic and pharmaceutical activity .
Mode of Action
Thiazolidine derivatives generally interact with their targets through the sulfur and nitrogen atoms present in their five-membered ring structure .
Biochemical Pathways
Thiazolidine derivatives have been associated with various biological properties such as anticancer, anticonvulsant, antimicrobial, anti-inflammatory, neuroprotective, and antioxidant activity .
Pharmacokinetics
The pharmacokinetic activity of thiazolidine derivatives has been a subject of study, with various synthetic approaches employed to improve their selectivity, purity, product yield, and pharmacokinetic activity .
Result of Action
Thiazolidine derivatives, in general, have been associated with a diverse range of biological responses due to their varied biological properties .
Properties
IUPAC Name |
3-[3-(trifluoromethyl)phenyl]-1'-[[3-(trifluoromethyl)phenyl]methyl]spiro[1,3-thiazolidine-2,3'-indole]-2',4-dione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H16F6N2O2S/c26-24(27,28)16-6-3-5-15(11-16)13-32-20-10-2-1-9-19(20)23(22(32)35)33(21(34)14-36-23)18-8-4-7-17(12-18)25(29,30)31/h1-12H,13-14H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FMDDCQAVOBQDTF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)N(C2(S1)C3=CC=CC=C3N(C2=O)CC4=CC(=CC=C4)C(F)(F)F)C5=CC=CC(=C5)C(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H16F6N2O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
522.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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